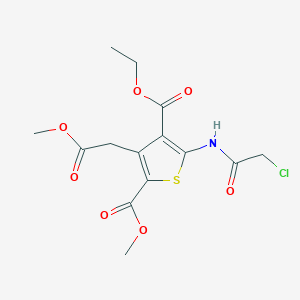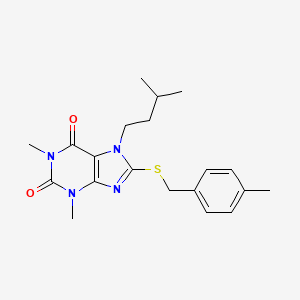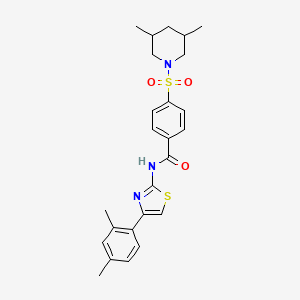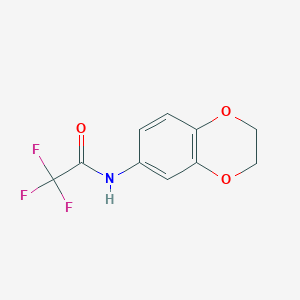
2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C19H25Cl2N3O2S and its molecular weight is 430.39. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) involved the synthesis of novel derivatives including compounds similar to the one . These compounds were investigated for their antidepressant and antianxiety activities, showing significant results in behavioral tests on mice (Kumar et al., 2017).
Asymmetric Synthesis of Drug Enciprazine
Narsaiah and Nagaiah (2010) described an efficient asymmetric synthesis of Enciprazine, a drug structurally related to the chemical . This research highlighted a key intermediate in the synthesis process, demonstrating the importance of such compounds in pharmaceutical development (Narsaiah & Nagaiah, 2010).
Synthesis Process Optimization
Wang Jin-peng (2013) optimized the synthesis process of a compound structurally similar to the chemical . This study provided insights into the optimization of technological parameters like raw material ratio and reaction temperature, which are crucial for efficient synthesis (Wang Jin-peng, 2013).
Novel Compound Synthesis and Structure Assignment
Wujec and Typek (2023) achieved the synthesis of a novel compound structurally related to the chemical . This research involved assigning the product's structure through various spectral methods, underlining the importance of structural analysis in the synthesis of new compounds (Wujec & Typek, 2023).
Synthesis and Antimicrobial Activity
Mhaske et al. (2014) synthesized derivatives structurally similar to the compound and screened them for in vitro antibacterial activity. This study showcases the potential antimicrobial applications of such compounds (Mhaske et al., 2014).
Antitumor Activity Study
Hakobyan et al. (2020) researched the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides, demonstrating the potential of such compounds in cancer research (Hakobyan et al., 2020).
Quality Control and Stability Studies
Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method for a compound structurally related to the one . This method is crucial for in-process quality control and stability studies, highlighting the importance of analytical techniques in drug development (Dwivedi et al., 2003).
Synthesis and Characterization for Antihypertensive Agents
Marvanová et al. (2016) synthesized and characterized new compounds as potential dual antihypertensive agents. Their research involved studying the protonation of nitrogen atoms in the piperazine ring, demonstrating the complexity of chemical structures in medicinal chemistry (Marvanová et al., 2016).
Antibacterial and Antifungal Activity Study
Roshan (2018) synthesized derivatives and tested them for antibacterial and antifungal activity. This indicates the broad spectrum of biological activities that can be exhibited by compounds structurally similar to the chemical (Roshan, 2018).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2S.ClH/c1-14-13-26-17(21-14)12-22-8-10-23(11-9-22)18(24)19(2,3)25-16-6-4-15(20)5-7-16;/h4-7,13H,8-12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEZPXQOIVLWDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2361181.png)
![N-[3-(4-Hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2361182.png)
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2361188.png)




![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2361197.png)
![Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester](/img/structure/B2361198.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2361199.png)
